molecular formula C18H16O6 B14283891 4H-1-benzopyran-4-one, 6-hydroxy-2-(2,3,4-trimethoxyphenyl)- CAS No. 144707-14-2

4H-1-benzopyran-4-one, 6-hydroxy-2-(2,3,4-trimethoxyphenyl)-

Cat. No.: B14283891
CAS No.: 144707-14-2
M. Wt: 328.3 g/mol
InChI Key: JZKKBDHEMSLXMZ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 6-hydroxy-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and crystallization would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one.

    Reduction: Formation of 6-hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chroman-4-ol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Baicalein: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Quercetin: Another flavonoid known for its anticancer and antioxidant activities.

    Kaempferol: A flavonoid with anti-inflammatory and anticancer properties.

Uniqueness

6-Hydroxy-2-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and stability compared to other flavonoids. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for therapeutic applications.

Properties

CAS No.

144707-14-2

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

6-hydroxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-15-7-5-11(17(22-2)18(15)23-3)16-9-13(20)12-8-10(19)4-6-14(12)24-16/h4-9,19H,1-3H3

InChI Key

JZKKBDHEMSLXMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)OC)OC

Origin of Product

United States

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